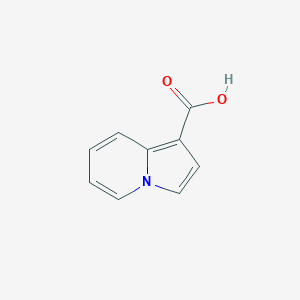

Indolizine-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

indolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGOEWVNTGUFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90347-97-0 | |

| Record name | indolizine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Indolizine-1-carboxylic Acid: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

Indolizine-1-carboxylic acid is a pivotal heterocyclic compound, serving as a fundamental scaffold in the realms of medicinal chemistry and materials science. This guide provides an in-depth technical overview of its core properties, established synthesis protocols, chemical reactivity, and diverse applications. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document consolidates critical data, including spectroscopic characterizations and step-by-step synthetic methodologies, supported by authoritative references to ensure scientific integrity. Our objective is to equip professionals with the foundational knowledge required to effectively utilize this compound as a versatile building block in their research and development endeavors.

The Indolizine Scaffold: A Structural and Electronic Overview

The indolizine ring system, a fused bicyclic N-heterocycle, is an isomer of the more common indole.[1] It is characterized by a π-excessive five-membered pyrrole ring fused to a π-deficient six-membered pyridine ring, with a bridgehead nitrogen atom.[2][3] This unique electronic arrangement, with a calculated resonance energy of approximately 0.29 kcal/mol, imparts distinct chemical reactivity and significant biological potential.[3]

The presence of the carboxylic acid group at the C-1 position is particularly advantageous. It acts as a key hydrogen-bond acceptor and provides a reactive handle for a wide array of chemical modifications, such as amidation and esterification.[4][5] This functionalization has been shown to enhance the cytotoxic potential of indolizine derivatives, making this compound a valuable starting material in drug discovery programs.[4][5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application in synthesis and material design.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [6] |

| Molecular Weight | 161.16 g/mol | [6] |

| Appearance | Data not consistently available; likely a solid | - |

| Melting Point | Data not available in searched literature | [7] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |

| CAS Number | 90347-97-0 | [7][8] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

-

¹H NMR: Protons on the five-membered ring (H-2, H-3) and the six-membered ring (H-5, H-6, H-7, H-8) will exhibit characteristic chemical shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic resonance in the 160-180 ppm range.[11] The carbons of the heterocyclic rings will appear in the aromatic region, with variations depending on the electron density at each position.

The IR spectrum of this compound is dominated by the stretching vibrations of the carbonyl group and the O-H bond of the carboxylic acid.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Carboxylic Acid) | ~1680 - 1710 |

| O-H (Carboxylic Acid) | ~2500 - 3300 (broad) |

| Aromatic C-H | ~3000 - 3100 |

| Aromatic C=C and C=N | ~1450 - 1600 |

Note: The C=O stretch in carboxylic acids is a strong, defining peak.[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at m/z 161.16.[6] Common fragmentation pathways may include the loss of CO₂ (44 Da) from the carboxylic acid group.

Synthesis of this compound

The synthesis of the indolizine core can be achieved through several established methods, including the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions.[1][12][13] The 1,3-dipolar cycloaddition is a particularly versatile and efficient route for constructing functionalized indolizines.[14]

Key Synthetic Strategy: 1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a pyridinium ylide with a suitable dipolarophile, typically an electron-deficient alkyne or alkene.[15][16] The reaction proceeds via an initial cycloaddition followed by an oxidative aromatization step to yield the stable indolizine ring system.[14]

Visualizing the Synthesis: 1,3-Dipolar Cycloaddition Workflow

The following diagram illustrates the general workflow for the synthesis of an indolizine-1-carboxylate derivative via a 1,3-dipolar cycloaddition reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound [myskinrecipes.com]

- 7. m.chemicalbook.com [m.chemicalbook.com]

- 8. This compound | 90347-97-0 [amp.chemicalbook.com]

- 9. INDOLIZINE(274-40-8) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. soc.chim.it [soc.chim.it]

- 16. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

An In-Depth Technical Guide to Indolizine-1-carboxylic Acid: Structure, Bonding, and Synthetic Strategies

This guide provides a comprehensive technical overview of indolizine-1-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We will delve into the nuanced aspects of its chemical structure, the nature of its bonding, established synthetic protocols, and its reactivity, providing a robust framework for its application in drug development and beyond.

The Indolizine Core: A Privileged Scaffold

Indolizine, a bicyclic aromatic N-fused heterocycle, is a structural isomer of the well-known indole nucleus.[1] It is composed of a π-excessive five-membered pyrrole-like ring fused to a π-deficient six-membered pyridine-like ring, with a bridgehead nitrogen atom.[2] This unique electronic arrangement imparts a distinct chemical personality, making it a "privileged scaffold" in drug discovery.[3] Unlike many heterocyclic systems, the indolizine core itself is rare in nature, but its derivatives are the focus of intense synthetic and pharmacological investigation due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Molecular Structure and Physicochemical Properties

This compound (C₉H₇NO₂) is a key derivative where a carboxyl group is substituted at the C1 position of the indolizine ring. This substitution significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [5] |

| Molecular Weight | 161.16 g/mol | [3] |

| Monoisotopic Mass | 161.04768 Da | [5] |

| Predicted Density | 1.28±0.1 g/cm³ | [3] |

| Predicted XlogP | 2.0 | [5] |

| CAS Registry Number | 90347-97-0 | [3] |

Table 1: Key Physicochemical Properties of this compound.

Chemical Bonding and Aromaticity

The indolizine ring system is a 10π-electron aromatic system, isoelectronic with naphthalene and azulene, which confers significant thermodynamic stability.[6] The electron density, based on molecular orbital calculations, is highest in the five-membered ring, particularly at the C3 and C1 positions.[2]

The introduction of an electron-withdrawing carboxylic acid group at the C1 position modulates this electron distribution. This group reduces the electron density of the pyrrole-like ring, influencing the molecule's reactivity towards electrophiles and altering its spectroscopic properties.

Logical Flow: From Core Structure to Functionalization

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. This compound [myskinrecipes.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

The Indolizine Scaffold: An Introduction to a Privileged Heterocycle

An In-depth Technical Guide to Indolizine-1-carboxylic Acid: Core Concepts, Synthesis, and Advanced Applications

The story of indolizine, a significant heterocyclic scaffold in modern chemistry, began over a century ago. First described by Angeli in 1890, it was initially named "pyrindole".[1] It wasn't until 1912 that Scholtz accomplished the first synthesis of the parent molecule, which he termed "pyrrocoline" due to its origin from picoline and its pyrrole-like reactions.[1][2] Now universally known by the systematic name indolizine, or its IUPAC fusion name pyrrolo[1,2-a]pyridine, this molecule is a structural isomer of the more famous indole, but with a unique bridged nitrogen atom that imparts distinct electronic and chemical properties.[3][4]

Indolizine is a bicyclic aromatic compound formed by the fusion of a pyridine ring and a pyrrole ring.[2] Its structure is characterized by a π-excessive five-membered ring fused to a π-deficient six-membered ring, resulting in a resonance energy greater than that of pyrrole alone.[2] This electronic architecture leads to high electron density at positions C-3, C-1, and C-5 of the ring system, making it highly susceptible to electrophilic attack while being resistant to nucleophilic substitution.[2][5] This reactivity pattern is a cornerstone of its synthetic utility.

In the fields of medicinal chemistry and drug development, the indolizine core is considered a "privileged scaffold."[3][6] This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, serving as a versatile template for drug design. Derivatives of indolizine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) depressant effects, making the scaffold a focal point of intensive research.[3][7]

This compound: Identification and Physicochemical Profile

Among the many derivatives of the parent heterocycle, this compound stands out as a crucial building block for more complex, biologically active molecules. Its strategic placement of a carboxylic acid group on the electron-rich pyrrole segment provides a versatile chemical handle for further modification.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for scientific reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [8] |

| Synonym | 1-Indolizinecarboxylic acid | [8] |

| CAS Number | 90347-97-0 | [8][9] |

| Molecular Formula | C₉H₇NO₂ | [9][10] |

| Molecular Weight | 161.16 g/mol | [9][10] |

| MDL Number | MFCD13178388 | [10] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are essential for its practical handling and characterization.

| Property | Value | Reference |

| Appearance | Off-white to gray solid (typical for indolizines) | [11] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [10] |

| Storage | Room temperature, dry, under inert atmosphere | [10] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the seven protons on the bicyclic ring system, with chemical shifts influenced by the aromatic currents and the electron-withdrawing carboxylic acid group.

-

¹³C NMR: The spectrum will display nine carbon signals, with the carboxyl carbon appearing significantly downfield (>160 ppm). The carbons of the five-membered ring (C-1, C-2, C-3) will show characteristic shifts reflecting their high electron density.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.[13][14]

Synthesis of the this compound Core

The construction of the indolizine ring system is a well-trodden path in organic synthesis. The most robust and widely adopted strategy for creating 1-substituted indolizines is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition.[15]

The 1,3-Dipolar Cycloaddition Strategy

This method is favored due to its high efficiency, modularity, and ability to generate diverse substitution patterns under relatively mild conditions. The core principle involves the reaction between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, which is typically an electron-deficient alkyne or alkene.[15] For the synthesis of this compound, the process starts with pyridine, which is first alkylated to form a pyridinium salt. This salt is then treated with a base to generate the pyridinium ylide in situ. The ylide subsequently reacts with an alkyne bearing an ester group, such as ethyl propiolate, to form a dihydroindolizine intermediate, which rapidly oxidizes to the aromatic indolizine ester. A final hydrolysis step yields the target carboxylic acid.

Caption: Synthetic workflow for this compound via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure synthesized from established methodologies for preparing indolizine esters, followed by hydrolysis.[6]

Part A: Synthesis of Ethyl Indolizine-1-carboxylate

-

Materials & Reagents: Pyridine, ethyl bromoacetate, ethyl propiolate, potassium carbonate (anhydrous), acetone (anhydrous), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Step 1: Formation of Pyridinium Salt. In a round-bottom flask under a nitrogen atmosphere, dissolve pyridine (1.0 eq) in anhydrous acetone. Add ethyl bromoacetate (1.1 eq) dropwise at room temperature. Stir the mixture for 12-24 hours. The formation of a white precipitate indicates the pyridinium salt.

-

Step 2: Ylide Generation and Cycloaddition. To the suspension from Step 1, add anhydrous potassium carbonate (3.0 eq) followed by ethyl propiolate (1.2 eq).

-

Step 3: Reaction Monitoring. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, fluorescent spot indicates product formation. The reaction is typically complete within 8-16 hours.

-

Step 4: Work-up and Purification. After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis to this compound

-

Materials & Reagents: Ethyl indolizine-1-carboxylate, ethanol, sodium hydroxide (NaOH) solution (e.g., 2M), hydrochloric acid (HCl) solution (e.g., 2M).

-

Step 1: Saponification. Dissolve the purified ester from Part A in ethanol. Add an excess of 2M NaOH solution. Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC analysis confirms the complete consumption of the ester.

-

Step 2: Acidification and Isolation. Cool the reaction mixture in an ice bath and acidify to pH ~3-4 by the slow addition of 2M HCl. The product, this compound, should precipitate out of the solution.

-

Step 3: Purification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The purity can be confirmed by NMR spectroscopy and melting point analysis.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay between the aromatic indolizine core and the carboxylic acid functional group.

Reactivity of the Indolizine Ring

As established, the indolizine nucleus is electron-rich and readily undergoes electrophilic substitution. The calculated electron density is highest at the C-3 position, making it the primary site for electrophilic attack. If the C-3 position is blocked, substitution occurs at the C-1 position.[2][5] Common electrophilic substitution reactions include:

-

Acylation: Occurs readily at C-3, or C-1 if C-3 is occupied, using acid chlorides or anhydrides.[5]

-

Nitration and Nitrosation: Nitration tends to occur at C-1, though it can lead to oxidation.[5] In contrast, nitrosation preferentially occurs at the C-3 position.[1]

-

Diazo Coupling: Arene diazonium ions attack the C-3 position to form vibrant azo dyes.[1]

Caption: Regioselectivity of electrophilic substitution on the indolizine core.

Chemistry of the 1-Carboxylic Acid Group

The carboxylic acid at the C-1 position is a gateway for a multitude of chemical modifications essential for drug development.

-

Esterification and Amidation: The conversion of the carboxylic acid to esters or amides is a common strategy to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and membrane permeability.[6] In some cases, esters can act as prodrugs, improving bioavailability. Studies have shown that C-1 ester-containing indolizines can exhibit enhanced cytotoxic potential compared to the parent acid.[6]

-

Bioisosteric Replacement: In advanced drug design, the carboxylic acid group may be replaced with a bioisostere—a different functional group with similar steric and electronic properties—to overcome issues related to metabolism, toxicity, or pharmacokinetics.[16]

Applications in Drug Discovery and Materials Science

The unique structure of this compound and its derivatives makes them valuable in diverse scientific domains.

A Cornerstone in Medicinal Chemistry

As a versatile building block, this compound is instrumental in the synthesis of compounds with significant therapeutic potential.[10] The indolizine scaffold itself is associated with a wide array of biological activities.

| Biological Activity | Description | Reference(s) |

| Anticancer | Derivatives have shown potent growth-inhibitory activity against various cancer cell lines, including lung, glioblastoma, and pancreatic cancer. The substitution pattern is critical for activity. | [6][10] |

| Anti-inflammatory | Certain indolizine compounds exhibit significant anti-inflammatory and analgesic properties. | [3][17] |

| Antimicrobial | The scaffold has been incorporated into molecules with activity against various bacterial and fungal strains. | [3][10] |

| CNS Depressant | Some derivatives show activity as CNS depressants or as 5-HT₃ receptor antagonists, relevant for neurological and psychiatric conditions. | [3][17] |

| Enzyme Inhibition | Indolizines have been explored as inhibitors for enzymes like 15-lipoxygenase (15-LOX) and aromatase. | [3][7] |

A Scaffold for Advanced Materials

Beyond medicine, the conjugated planar electronic structure of indolizines imparts strong fluorescence properties.[3] This has led to their application in materials science as organic fluorophores.[18] By modifying the substituents on the indolizine core, including at the C-1 position, scientists can fine-tune the absorption and emission wavelengths, as well as the quantum yield, to develop novel sensors, imaging agents, and components for organic light-emitting diodes (OLEDs).[18]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound. It represents a confluence of rich historical chemistry and modern, high-impact applications. Its well-defined synthesis, predictable reactivity, and the privileged nature of its core scaffold ensure its continued relevance for researchers, scientists, and drug development professionals. The strategic placement of the carboxylic acid group provides an accessible point for diversification, allowing for the systematic exploration of structure-activity relationships and the optimization of therapeutic leads. Future research will undoubtedly uncover new synthetic methodologies, novel biological activities, and innovative material applications, further cementing the legacy of this remarkable molecule.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Indolizine - Wikipedia [en.wikipedia.org]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 90347-97-0 [amp.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound [myskinrecipes.com]

- 11. INDOLIZINE | 274-40-8 [chemicalbook.com]

- 12. This compound(90347-97-0) 1H NMR [m.chemicalbook.com]

- 13. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. iris.cnr.it [iris.cnr.it]

"Indolizine-1-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to Indolizine-1-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and contextualize its significance as a privileged scaffold in modern pharmacology.

Core Molecular Profile

This compound is a derivative of indolizine, a heterocyclic aromatic compound composed of a fused pyridine and pyrrole ring system where the nitrogen atom occupies a bridgehead position.[1][2][3] This structural arrangement makes it a significant isomer of the more common indole nucleus.[2][4] The addition of a carboxylic acid moiety at the C1 position provides a crucial functional handle for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.[5]

Physicochemical Data Summary

A clear understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The key identifiers and computed properties for this compound are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [5][6][7] |

| Molecular Weight | 161.16 g/mol | [5][8] |

| CAS Number | 90347-97-0 | [5][7] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC2=C(C=CN2C=C1)C(=O)O | [6] |

| InChIKey | KAGOEWVNTGUFGW-UHFFFAOYSA-N | [6] |

| Predicted Density | 1.28±0.1 g/cm³ | [5] |

| Predicted XlogP | 2.0 | [6] |

Synthetic Pathways to the Indolizine Core

The synthesis of the indolizine scaffold is a well-established area of organic chemistry, with both classical and modern methodologies available. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic core.

Key Synthetic Strategies:

-

Intramolecular Cyclization : A primary approach involves the cyclization of an appropriately functionalized pyridine derivative.[1] This strategy forms the basis of several named reactions.

-

Tschitschibabin (Chichibabin) Reaction : This classical method is a cornerstone of indolizine synthesis and remains a relevant, foundational technique.[9]

-

1,3-Dipolar Cycloaddition : A versatile and widely employed modern strategy involves the reaction between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, such as an activated alkyne or alkene.[9][10] This method is particularly effective for introducing acceptor moieties at the C1 and/or C3 positions.[9] When an alkene is used, a subsequent oxidation step is required to achieve the aromatic indolizine ring.[9]

-

Transition-Metal Catalysis : Contemporary organic synthesis has leveraged transition metals, particularly copper, to catalyze the cycloisomerization of precursors like 2-pyridyl-substituted propargylic acetates, offering mild reaction conditions and broad substrate tolerance.[9][10]

-

Microwave-Assisted Synthesis : To align with the principles of green chemistry, microwave-assisted organic synthesis has been successfully applied to produce indolizine derivatives.[11] This technique significantly reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[11]

Experimental Workflow: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and illustrative method for constructing the indolizine core. The following diagram outlines the causal steps of this pathway, highlighting the key intermediates and transformations.

References

- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Indolizine-7-carboxylic acid (1533853-53-0) for sale [vulcanchem.com]

- 4. Indolizine - Wikipedia [en.wikipedia.org]

- 5. This compound [myskinrecipes.com]

- 6. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 7. chemwhat.com [chemwhat.com]

- 8. 1H-indole-1-carboxylic acid | C9H7NO2 | CID 3741802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 10. Indolizine synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

"Indolizine-1-carboxylic acid" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of Indolizine-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a vital resource for researchers, chemists, and drug development professionals. It combines theoretical principles with practical, field-proven methodologies. The guide begins by establishing a physicochemical profile of this compound, predicting its solubility characteristics based on structural attributes. It then delves into the fundamental principles of solubility, emphasizing the interplay between solute and solvent properties. A significant portion of this guide is dedicated to a detailed, step-by-step experimental protocol for the highly reliable shake-flask method, coupled with modern analytical quantification techniques. Finally, a logical workflow for solvent selection is presented to guide researchers from theoretical prediction to empirical validation, ensuring a systematic and efficient approach to formulation and process development.

Introduction: The Significance of this compound

Indolizine, a nitrogen-fused heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry.[1] It is an isomer of indole, and its derivatives are known to possess a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a carboxylic acid group at the 1-position of the indolizine ring creates This compound (C₉H₇NO₂) , a molecule with significant potential as a building block for novel therapeutic agents.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in biological systems and its viability for process development.[4] Poor solubility can impede formulation, reduce bioavailability, and create challenges in purification and crystallization.[4] Therefore, a thorough understanding of its solubility profile in various organic solvents is paramount for any researcher working with this compound. This guide provides the foundational knowledge and practical tools necessary to predict, measure, and interpret the solubility of this compound.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is dictated by its structural and electronic properties. By dissecting the components of this compound, we can build a profile to anticipate its behavior in different solvent environments.

Molecular Structure and Polarity

This compound is a bifunctional molecule, featuring a largely aromatic, heterocyclic indolizine core and a highly polar carboxylic acid group.

-

Indolizine Core: The indolizine ring system is a 10-π electron aromatic system. While it is a heterocycle, its overall character is largely nonpolar, similar to its isomer, indole. However, the bridgehead nitrogen atom introduces a degree of polarity.

-

Carboxylic Acid Group (-COOH): This functional group is exceptionally polar due to the presence of both a carbonyl group (C=O), which is a hydrogen bond acceptor, and a hydroxyl group (-OH), which is a hydrogen bond donor.[5][6] Carboxylic acids are generally more polar than alcohols because of the combined electronic effects of the two oxygen atoms.[7]

The combination of the larger, relatively nonpolar ring system with the small, highly polar carboxylic acid group makes this compound an amphipathic molecule. Its overall polarity is moderate, but its solubility will be highly dependent on the solvent's ability to interact with the polar -COOH group.

Hydrogen Bonding Capacity

The ability to form hydrogen bonds is a dominant factor in solubility.[8]

-

As a Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid is a strong hydrogen bond donor.

-

As a Hydrogen Bond Acceptor: The carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid are both strong hydrogen bond acceptors.

This dual capability allows carboxylic acids to self-associate, often forming dimers in nonpolar solvents, which can influence boiling points and solubility.[5] Crucially, it also allows for strong interactions with protic solvents (like alcohols) and polar aprofotic solvents that are good hydrogen bond acceptors (like DMSO or acetone).

Acidity (pKa) and its Influence

Carboxylic acids are weak organic acids. The pKa of the parent indolizine is approximately 3.95, indicating it is a weak base.[9] The addition of an electron-withdrawing carboxylic acid group is expected to decrease the basicity of the ring nitrogen. The pKa of the carboxylic acid group itself is the most critical factor for its solubility in protic or aqueous-containing systems. While the exact pKa of this compound is not readily published, it is expected to be in the typical range for aromatic carboxylic acids (approximately 4-5).

The protonation state of the molecule dramatically affects its polarity and solubility:[10][11]

-

In Acidic Media (pH < pKa): The carboxylic acid will be in its neutral, protonated form (R-COOH). In this state, it is less polar and less soluble in water but more soluble in organic solvents of moderate polarity.

-

In Basic Media (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate anion form (R-COO⁻). This ionic form is highly polar and will be significantly more soluble in polar protic solvents like water, but much less soluble in nonpolar organic solvents.

Qualitative Solubility Prediction

Based on the "like dissolves like" principle, we can make general predictions about the solubility of this compound.[12][13]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar carboxylic acid group. Solubility in water will be limited by the nonpolar indolizine core but enhanced by ionization at neutral or basic pH. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | These solvents are polar and can act as strong hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl group. DMSO and DMF are often excellent solvents for carboxylic acids. |

| Low Polarity / Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces (especially hydrogen bonds) between the this compound molecules. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[4] This technique involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Required Equipment and Reagents

-

Analyte: this compound (solid, of known purity)

-

Solvents: A range of high-purity (e.g., HPLC grade) organic solvents

-

Equipment:

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker or rotator with temperature control (e.g., incubated shaker)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Autosampler vials for analysis

-

Analytical instrumentation for quantification (HPLC-UV or UV-Vis Spectrophotometer)

-

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point could be 10-20 mg of solid for every 1-2 mL of solvent.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility studies is 25 °C.

-

Agitate the samples at a constant speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing onto the cap.

-

Allow the samples to equilibrate for a set period. A typical duration is 24 to 48 hours to ensure equilibrium is reached. It is advisable to run a kinetic study beforehand to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Separation (Critical Step):

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle for a short period (e.g., 30 minutes) at the same temperature.

-

To separate the saturated supernatant from the undissolved solid, centrifugation is highly recommended. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial for dilution or directly into an analysis vial. This step must be performed quickly to minimize temperature changes that could cause precipitation.

-

-

Quantification:

-

Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated quantification method, such as HPLC-UV or UV-Vis spectroscopy.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Analysis and Quantification

Accurate quantification of the dissolved solute is essential for reliable solubility data. Both UV-Vis spectrophotometry and HPLC are common techniques.[4][14]

Method 1: UV-Vis Spectrophotometry

UV-Vis spectroscopy is a rapid method suitable for high-throughput screening if the compound has a distinct chromophore and does not suffer from interference from the solvent or impurities.[15]

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Prepare Stock Solution: Create a stock solution of known concentration by accurately weighing the compound and dissolving it in the solvent.

-

Generate Calibration Curve: Prepare a series of at least five standard solutions of known concentrations by serially diluting the stock solution.

-

Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

-

Plot Curve: Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin (or close to it). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

-

Analyze Sample: Measure the absorbance of the (appropriately diluted) filtered sample from the solubility experiment.

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilutions.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and robust method, capable of separating the analyte from potential impurities or degradants, making it the preferred technique for accurate solubility determination.[14]

Protocol for HPLC Quantification:

-

Develop HPLC Method: Develop a suitable HPLC method (typically reversed-phase) that gives a sharp, symmetrical peak for this compound with a reasonable retention time.

-

Prepare Stock and Standards: As with the UV-Vis method, prepare a stock solution and a series of at least five calibration standards in the mobile phase.

-

Generate Calibration Curve: Inject each standard onto the HPLC system and record the peak area.

-

Plot Curve: Plot peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.99).

-

Analyze Sample: Inject the (appropriately diluted) filtered sample from the solubility experiment.

-

Calculate Concentration: Use the peak area of the sample and the calibration curve equation to determine the concentration of the diluted sample. Back-calculate to find the concentration of the saturated solution.

A Systematic Approach to Solvent Selection

For researchers in drug development, selecting an appropriate solvent system is a common task for processes like reaction chemistry, purification, and crystallization. The following diagram illustrates a logical workflow that integrates theoretical prediction with experimental validation.

Caption: A logical workflow for organic solvent selection and validation.

Conclusion

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. This compound [myskinrecipes.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. ck12.org [ck12.org]

- 8. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

"Indolizine-1-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

Introduction

Indolizine, a fused aromatic heterocycle containing a bridgehead nitrogen atom, serves as a core scaffold in numerous pharmacologically active compounds and functional materials.[1] The unique 10-π electron system of the indolizine ring imparts distinct electronic and structural properties that are of significant interest in medicinal chemistry and materials science.[2][3] The introduction of a carboxylic acid moiety at the C-1 position profoundly influences the molecule's chemical reactivity, solubility, and potential for biological interactions.

Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive fingerprint of the molecular structure. This guide offers an in-depth analysis of the expected spectroscopic data for Indolizine-1-carboxylic acid, grounded in fundamental principles and comparative data from closely related analogues. It is designed to serve as a practical reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its specific atom numbering, is foundational to interpreting its spectra. The electron distribution in the bicyclic system, influenced by the bridgehead nitrogen and the electron-withdrawing carboxylic acid group, dictates the chemical environment of each proton and carbon atom.

Caption: Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide specific, diagnostic signals. The analysis below is based on data from the parent indolizine[4] and related 1-substituted derivatives.[1][5]

Predicted ¹H NMR Data

The protons on the indolizine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The electron-withdrawing carboxylic acid group at C-1 will deshield adjacent protons, notably H-2 and H-8. The acidic proton of the carboxyl group is expected at a significantly downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| COOH | ~12.5 | broad singlet | - | Typical for carboxylic acid protons, exchangeable.[6] |

| H-5 | ~8.2 | d | J ≈ 7.0 | Most deshielded proton due to proximity to the bridgehead nitrogen. |

| H-8 | ~8.0 | d | J ≈ 9.0 | Deshielded by the anisotropic effect of the C-1 carboxyl group. |

| H-2 | ~7.6 | d | J ≈ 4.0 | Located on the five-membered ring, adjacent to the carboxyl group. |

| H-3 | ~7.3 | d | J ≈ 4.0 | Coupled to H-2. |

| H-7 | ~7.1 | t | J ≈ 7.0 | Coupled to H-6 and H-8. |

| H-6 | ~6.8 | t | J ≈ 7.0 | Shielded proton on the six-membered ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the eight carbons of the indolizine core and the one carboxyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 | Typical range for an aromatic carboxylic acid carbonyl carbon.[6] |

| C-5 | ~135 | Most deshielded carbon due to proximity to nitrogen. |

| C-9 | ~128 | Quaternary carbon at the ring junction. |

| C-3 | ~127 | Carbon on the five-membered ring. |

| C-7 | ~124 | Aromatic CH carbon. |

| C-1 | ~122 | Quaternary carbon attached to the carboxyl group. |

| C-8 | ~118 | Aromatic CH carbon. |

| C-2 | ~115 | Carbon on the five-membered ring adjacent to C-1. |

| C-6 | ~112 | Most shielded aromatic CH carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic carboxylic proton, which would otherwise exchange with protic solvents like methanol-d₄.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic ring system.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong band characteristic of H-bonded O-H stretch.[7] |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium-intensity bands. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[6] |

| C=C / C=N (Aromatic) | 1620 - 1450 | Multiple medium to strong bands from ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong C-O stretching vibration. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Rationale |

| 161 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₉H₇NO₂.[8] |

| 116 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). This is expected to be a major fragment due to the stability of the resulting indolizine cation.[9] |

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analysis can be run in both positive and negative ion modes to detect [M+H]⁺ (m/z 162) or [M-H]⁻ (m/z 160), respectively.

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a synergistic process where data from each spectroscopic technique provides a piece of the puzzle. The workflow below illustrates this integrated approach.

Caption: Figure 2: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The comprehensive spectroscopic profile of this compound is highly distinctive. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of atoms in the heterocyclic core, while IR spectroscopy provides unambiguous evidence of the key carboxylic acid and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unequivocal identification and characterization of this important molecule, enabling its confident use in research and development.

References

- 1. rsc.org [rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. INDOLIZINE(274-40-8) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Indolizine-1-carboxylic Acid

Executive Summary

Indolizine-1-carboxylic acid is a key heterocyclic compound, forming the structural backbone for numerous molecules with significant applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design, polymorphism screening, and the development of novel functional materials. This guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of this compound, from material synthesis and single-crystal growth to X-ray diffraction analysis and interpretation of supramolecular interactions. By integrating established methodologies with expert insights, this document serves as a technical resource for researchers, scientists, and professionals in drug development, ensuring a robust and reproducible approach to characterizing this important molecular scaffold.

Introduction: The Significance of the Indolizine Scaffold

The indolizine ring system, a nitrogen-containing heterocycle isoelectronic with indole, is a "privileged scaffold" in drug discovery.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carboxylic acid functional group at the C1 position not only modulates the molecule's physicochemical properties, such as solubility and acidity, but also serves as a critical handle for synthetic modification and a key participant in directing intermolecular interactions.

The precise arrangement of molecules in the solid state, governed by non-covalent forces, dictates crucial material properties like stability, dissolution rate, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a critical step in the development pipeline. This guide elucidates the causality behind experimental choices, providing a self-validating framework for obtaining and interpreting the crystal structure of this compound.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of high-purity material. While numerous synthetic routes to the indolizine core exist, a common and effective strategy involves the 1,3-dipolar cycloaddition reaction.[3][4]

2.1 Synthetic Protocol: A Representative Approach

A plausible and widely adopted method for constructing the indolizine ring is the reaction between a pyridinium ylide and an electron-deficient alkyne.[5]

Step 1: Formation of the Pyridinium Ylide. Pyridine is reacted with an α-halo acetic acid derivative (e.g., ethyl bromoacetate) to form the corresponding N-substituted pyridinium salt. Subsequent treatment with a mild base (e.g., triethylamine or potassium carbonate) in an appropriate solvent like chloroform generates the pyridinium ylide in situ.

Step 2: 1,3-Dipolar Cycloaddition. The generated ylide is immediately trapped by an acetylenic dipolarophile, such as ethyl propiolate. This cycloaddition reaction typically proceeds at room temperature or with gentle heating.

Step 3: Aromatization and Hydrolysis. The initial cycloadduct undergoes spontaneous aromatization (often via elimination) to form the stable indolizine ring system. The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solution) followed by acidic workup to yield the target this compound.

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve the high purity (>99%) required for single-crystal growth. Purity should be confirmed by NMR, mass spectrometry, and elemental analysis.[6]

Single-Crystal Growth: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step. The key is to allow molecules to self-assemble slowly and methodically into a highly ordered lattice.

3.1 Experimental Protocol: Slow Evaporation

Rationale: Slow evaporation is a robust and widely applicable technique for small organic molecules. By gradually increasing the concentration of the solute past its saturation point, nucleation is controlled, and existing crystal nuclei are encouraged to grow rather than forming a polycrystalline powder.

Methodology:

-

Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) for moderate solubility. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) at a constant temperature.

-

Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like or needle-like crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[7] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.[8]

4.1 Workflow for Data Collection and Structure Solution

The entire process, from crystal mounting to final structure validation, follows a standardized workflow.

4.2 Detailed Protocol

-

Crystal Mounting: A suitable crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is centered on a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å) and a sensitive detector.[9] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption (e.g., using SADABS).[10]

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with the program SHELXT).[10] This provides an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[10] Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[11][12]

-

Validation: The final structural model is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

Analysis of the Crystal Structure

While the precise crystallographic data for this compound must be determined experimentally, we can predict its key structural features based on the well-established chemistry of carboxylic acids and related heterocyclic systems.[13][14]

5.1 Expected Crystallographic Data

The following table presents plausible, representative crystallographic data for a small organic molecule like this compound.

| Parameter | Expected Value / Type | Rationale |

| Chemical Formula | C₉H₇NO₂ | Based on molecular structure.[15] |

| Formula Weight | 161.16 g/mol | Based on molecular structure.[15] |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate hydrogen-bonded dimers.[11] |

| Unit Cell Dimensions (Å) | a ≈ 8-15, b ≈ 5-10, c ≈ 10-20, β ≈ 90-110° | Typical dimensions for a molecule of this size. |

| Volume (ų) | 800-1500 | Consistent with the expected cell dimensions and Z value. |

| Z (Molecules per unit cell) | 4 or 8 | A common value for packing efficiency in these space groups. |

| Calculated Density (g/cm³) | 1.3 - 1.5 | Typical density for organic crystals. |

| Final R indices [I > 2σ(I)] | R1 ≈ 0.03-0.06, wR2 ≈ 0.08-0.15 | Indicates a well-refined and reliable crystal structure.[16] |

| Goodness-of-fit (S) | ~1.0 | A value close to 1 indicates a good fit between the model and the experimental data.[16] |

5.2 Supramolecular Assembly: The Dominance of Hydrogen Bonding

The crystal packing of this compound will be primarily dictated by strong and directional intermolecular hydrogen bonds.[17] The carboxylic acid moiety is a powerful hydrogen bond donor (-OH) and acceptor (C=O).

The Carboxylic Acid Dimer: The most anticipated and structurally defining motif is the formation of a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds.[13][14] This R²₂(8) graph set motif is a highly robust and predictable supramolecular synthon in carboxylic acid crystal structures.

Other Potential Interactions:

-

π-π Stacking: The planar, aromatic indolizine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These can be parallel-displaced or T-shaped arrangements.[18]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups of the indolizine ring and the oxygen atoms of the carboxylate group, can act as secondary linkers, connecting the primary dimer units into sheets or a 3D network.[13]

-

N···H Interactions: Unlike indole, the indolizine nitrogen is a bridgehead atom and does not possess a hydrogen atom to act as a donor. However, it can potentially act as a weak hydrogen bond acceptor in certain packing arrangements.[19]

Spectroscopic Correlation

While SC-XRD provides the definitive structure, other analytical techniques should be used for corroboration.

-

FT-IR Spectroscopy: In the solid-state IR spectrum, the strong, broad O-H stretching band, typically observed around 2500-3300 cm⁻¹, is characteristic of the strongly hydrogen-bonded carboxylic acid dimer. The C=O stretching frequency will also be red-shifted (lowered) compared to its monomeric form due to this hydrogen bonding.[10]

-

NMR Spectroscopy: In the solid-state ¹³C NMR spectrum, the chemical shift of the carboxyl carbon can provide insights into the local electronic environment and confirm the presence of a single molecular conformation in the asymmetric unit.

Conclusion

The crystal structure analysis of this compound is a multi-step process that demands precision in synthesis, crystallization, and data analysis. This guide outlines a field-proven, systematic approach to achieving a high-quality, publishable crystal structure. The molecular geometry is defined by the planar indolizine core, while the supramolecular architecture is predictably dominated by the formation of robust O-H···O hydrogen-bonded dimers. These primary structural units are further organized by weaker π-π stacking and C-H···O interactions to build the final three-dimensional lattice. A comprehensive understanding of this crystal structure is indispensable for modulating the solid-state properties of this compound and provides a foundational blueprint for the rational design of its derivatives in pharmaceutical and materials science applications.

References

- 1. This compound [myskinrecipes.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

The Intersection of Theory and Experiment: A Technical Guide to Indolizine-1-carboxylic Acid

Abstract

Indolizine-1-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and intriguing photophysical properties.[1][2][3] This technical guide provides an in-depth exploration of this compound through the dual lenses of theoretical and computational chemistry, and experimental validation. We will delve into the quantum mechanical underpinnings of its structure and reactivity, explore its interactions with biological macromolecules through molecular modeling, and provide detailed, field-proven protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a combined theoretical and practical approach to the study and application of this important heterocyclic compound.

Introduction: The Significance of the Indolizine Core

The indolizine nucleus, a bicyclic aromatic system with a bridgehead nitrogen atom, is an isomer of the more commonly known indole.[2] This structural distinction imparts unique electronic and chemical properties, making it a fertile ground for the development of novel therapeutic agents and functional materials.[4][5] The introduction of a carboxylic acid moiety at the 1-position further enhances its utility, providing a handle for derivatization and influencing its pharmacokinetic profile.[6] this compound serves as a key building block for compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.[6]

Understanding the fundamental properties of this core structure is paramount to its rational application. Theoretical and computational studies offer a powerful avenue to probe its electronic structure, predict its reactivity, and model its interactions at a molecular level, thereby guiding experimental design and accelerating the discovery process.

Theoretical and Computational Approaches

The judicious application of computational chemistry can provide profound insights into the behavior of this compound, saving valuable time and resources in the laboratory. This section details the key theoretical methods and their practical application to this molecule.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules like this compound.[7][8] These calculations allow us to understand the molecule's geometry, stability, and regions susceptible to chemical attack.

Methodology Rationale: The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a balance between computational cost and accuracy. For a molecule of this size, this level of theory provides reliable geometric and electronic data.[4] The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

Key Analyses:

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This provides the most stable three-dimensional structure, from which all other properties are calculated.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[9][10][11] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.[12][13][14][15] It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid as regions of negative potential and the acidic proton as a region of positive potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[16] It can quantify the strength of bonds and identify key hyperconjugative interactions that contribute to the molecule's stability.

Caption: A typical workflow for DFT calculations on this compound.

Molecular Docking: Predicting Biological Interactions

For drug development professionals, understanding how this compound and its derivatives interact with biological targets is crucial. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][17]

Methodological Imperative: The success of a docking study hinges on the quality of the protein crystal structure and the accuracy of the scoring function. It is a self-validating system in that redocking of a known co-crystallized ligand should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Step-by-Step Docking Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

-

Define the binding site, typically based on the location of a known inhibitor or a predicted active site.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound or its derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's active site.

-

The software will generate multiple possible binding poses, ranked by a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

These interactions provide a structural hypothesis for the ligand's biological activity and can guide the design of more potent analogs.

-

| Interaction Type | Potential Residues in Target | Significance for this compound |

| Hydrogen Bonding | Ser, Thr, Tyr, Asn, Gln, His, Arg, Asp, Glu | The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met | The aromatic indolizine ring can engage in favorable hydrophobic interactions within nonpolar pockets of the active site. |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | The planar indolizine ring can stack with the aromatic side chains of these residues. |

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of binding, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[18][19][20][21] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the role of solvent.

Rationale for MD Simulations: MD simulations are computationally intensive but offer a higher level of detail than docking alone. They are particularly useful for:

-

Assessing the stability of a docked pose.

-

Investigating the influence of water molecules in the binding site.

-

Predicting binding free energies with greater accuracy.

-

Observing conformational changes in the protein upon ligand binding.

Caption: A generalized workflow for molecular dynamics simulations.

Experimental Validation and Protocols

Theoretical predictions must be substantiated by experimental data. This section provides a detailed protocol for the synthesis and characterization of ethyl indolizine-1-carboxylate, a common derivative of the target compound.

Synthesis of Ethyl Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone of indolizine synthesis, offering a versatile and efficient route to a wide range of derivatives.[17][22][23][24] The following protocol is a robust method for the preparation of ethyl indolizine-1-carboxylate and its analogs.

Protocol: One-Pot Synthesis of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate [25]

This protocol is adapted from a published procedure and serves as a representative example of the 1,3-dipolar cycloaddition approach.

-

Formation of the Pyridinium Salt (in situ):

-

To a solution of 4-(piperidin-1-yl)pyridine (1.0 mmol) in dry acetonitrile (10 mL) in a round-bottom flask, add the desired phenacyl bromide (1.0 mmol).

-

Stir the mixture at room temperature for 2-4 hours. The formation of the pyridinium salt can be monitored by TLC.

-